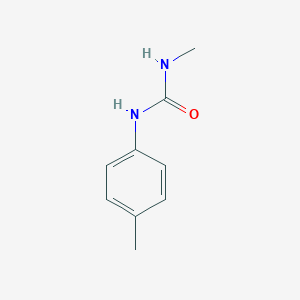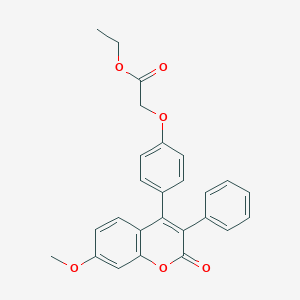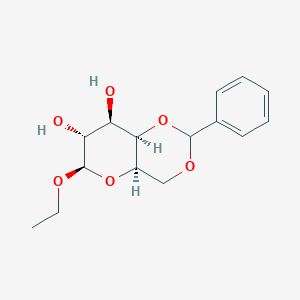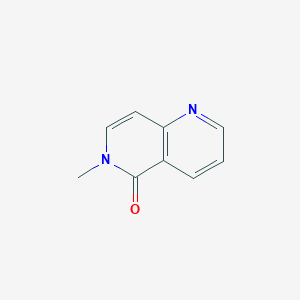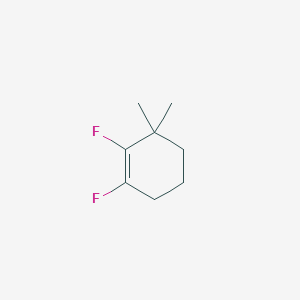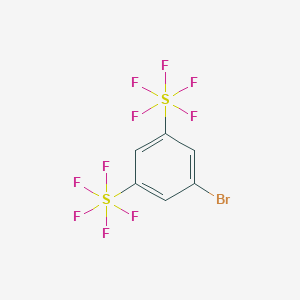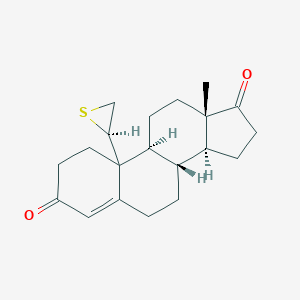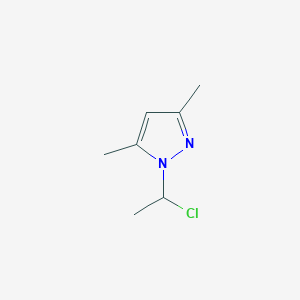
AMMONIUM, (OXALYLBIS(IMINOPENTAMETHYLENE))BIS((o-CHLOROBENZYL)DIETHYL-, DIIODIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, (oxalylbis(iminopentamethylene))bis((o-chlorobenzyl)diethyl-, diiodide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as AOB or OPA.
Mecanismo De Acción
The mechanism of action of AOB is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. AOB has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
AOB has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the modulation of immune function. Additionally, AOB has been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using AOB in lab experiments is its high potency and specificity, which allows for precise targeting of specific enzymes and proteins. However, AOB can be difficult to synthesize and purify, which may limit its use in some experiments.
Direcciones Futuras
There are many potential future directions for research on AOB, including further investigation of its antitumor and antibacterial properties, as well as its potential as a therapeutic agent for other diseases. Additionally, research could focus on improving the synthesis and purification methods for AOB, as well as exploring its potential applications in material science and other fields.
Métodos De Síntesis
The synthesis of AOB involves the reaction of oxalylbis(iminopentamethylene) with diiodomethane, followed by a reaction with o-chlorobenzyl alcohol and diethylamine. The resulting product is then purified and obtained as a diiodide salt.
Aplicaciones Científicas De Investigación
AOB has been extensively studied for its potential applications in various fields, including biomedical research, drug development, and material science. In biomedical research, AOB has shown promising results as an antitumor agent, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, AOB has been investigated for its potential as an antibacterial and antiviral agent.
Propiedades
Número CAS |
105503-38-6 |
|---|---|
Nombre del producto |
AMMONIUM, (OXALYLBIS(IMINOPENTAMETHYLENE))BIS((o-CHLOROBENZYL)DIETHYL-, DIIODIDE |
Fórmula molecular |
C34H54Cl2I2N4O2 |
Peso molecular |
875.5 g/mol |
Nombre IUPAC |
(2-chlorophenyl)methyl-[5-[[2-[5-[(2-chlorophenyl)methyl-diethylazaniumyl]pentylamino]-2-oxoacetyl]amino]pentyl]-diethylazanium;diiodide |
InChI |
InChI=1S/C34H52Cl2N4O2.2HI/c1-5-39(6-2,27-29-19-11-13-21-31(29)35)25-17-9-15-23-37-33(41)34(42)38-24-16-10-18-26-40(7-3,8-4)28-30-20-12-14-22-32(30)36;;/h11-14,19-22H,5-10,15-18,23-28H2,1-4H3;2*1H |
Clave InChI |
FBMRSLFDOCAENZ-UHFFFAOYSA-N |
SMILES |
CC[N+](CC)(CCCCCNC(=O)C(=O)NCCCCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.[I-].[I-] |
SMILES canónico |
CC[N+](CC)(CCCCCNC(=O)C(=O)NCCCCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.[I-].[I-] |
Sinónimos |
(2-chlorophenyl)methyl-[5-[[5-[(2-chlorophenyl)methyl-diethyl-ammonio] pentylcarbamoylformyl]amino]pentyl]-diethyl-azanium diiodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B35276.png)

